(R)-1-Cyclopropylethanamine hydrochloride

Descripción

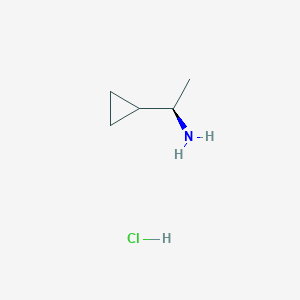

(R)-1-Cyclopropylethanamine hydrochloride (CAS: 195252-68-7) is a chiral amine hydrochloride salt with the molecular formula C₅H₁₁N·HCl and a molecular weight of 121.61 g/mol. It features a cyclopropyl group attached to the ethylamine backbone, with the R-configuration at the chiral center. This compound is primarily utilized in pharmaceutical research as a chiral building block or intermediate for synthesizing bioactive molecules. Its cyclopropane ring introduces unique steric and electronic properties, influencing reactivity, solubility, and interactions with biological targets .

Structure

2D Structure

Propiedades

IUPAC Name |

(1R)-1-cyclopropylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4(6)5-2-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWFMMNJURDPFP-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195252-68-7 | |

| Record name | (1R)-1-cyclopropylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(R)-1-Cyclopropylethanamine hydrochloride is a chiral amine that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to an ethylamine backbone. Its chemical structure can be represented as follows:

This compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects on neurotransmission and potential insecticidal properties.

Neurotransmission Effects

- Mechanism of Action : Research indicates that this compound may influence neurotransmitter systems, particularly through modulation of aminergic receptors. It has been shown to act as a selective agonist for certain receptor subtypes, potentially enhancing dopaminergic and serotonergic signaling pathways.

- Case Studies : In a study examining the effects of various amines on neurotransmitter release, this compound demonstrated significant increases in dopamine release in vitro, suggesting its potential as a neuroactive compound .

Insecticidal Activity

- Efficacy Against Pests : A series of studies evaluated the insecticidal properties of chiral amines, including this compound. Results indicated that compounds with similar structures exhibited effective mortality rates against agricultural pests, attributed to their ability to disrupt neuronal signaling in insects .

- Structure-Activity Relationship : The effectiveness of this compound as an insecticide may be linked to its structural features. Compounds with electron-donating groups showed enhanced activity, emphasizing the importance of molecular configuration in determining biological efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves asymmetric synthesis techniques to ensure high enantiomeric purity. Various methods have been reported, including:

- Transaminase Catalysis : Utilizing biocatalysts such as transaminases allows for the efficient production of enantiomerically pure amines from ketones .

- Chemical Methods : Traditional synthetic routes involve the reaction of cyclopropyl halides with ethylamine under controlled conditions to yield the desired product.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

Aplicaciones Científicas De Investigación

Synthesis of (R)-1-Cyclopropylethanamine Hydrochloride

The synthesis of this compound has been optimized through various methods that emphasize scalability and efficiency. A notable method involves the condensation of cyclopropyl methyl ketone with (S)-phenylethylamine to yield non-racemic 1-cyclopropyl alkyl-1-amines, which can then be converted into the hydrochloride salt form . This synthetic route utilizes inexpensive starting materials and has been shown to achieve high optical purity, making it suitable for large-scale production.

ROR Gamma Modulators

One of the primary applications of this compound is in the development of ROR gamma modulators. These compounds are essential in treating autoimmune diseases such as psoriasis and other inflammatory conditions. The synthesis of substituted pyrazinones from cyclopropyl alkyl amines allows for the creation of these modulators, which have demonstrated efficacy in preclinical studies .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives containing the cyclopropyl moiety. For instance, amino-quinolone derivatives that incorporate (R)-1-cyclopropylethanamine have shown promising activity against ovarian cancer cell lines, with specific compounds exhibiting GI50 values significantly lower than standard treatments . This suggests that modifications involving (R)-1-cyclopropylethanamine may enhance the therapeutic index of anticancer agents.

Safety and Toxicity Considerations

Despite its therapeutic potential, this compound is associated with certain safety concerns. It has been classified as harmful if swallowed and can cause skin irritation . Therefore, proper handling and safety protocols must be established during its synthesis and application in pharmaceuticals.

Development of New Drug Candidates

A study published in Medicinal Chemistry analyzed various reactions involving cyclopropyl amines, including (R)-1-cyclopropylethanamine, to discover new drug candidates. The research focused on optimizing reaction conditions to improve yields and selectivity for desired products . The findings indicated that compounds derived from cyclopropyl amines exhibited unique pharmacological profiles that warrant further investigation.

Clinical Trials and Efficacy Studies

Ongoing clinical trials are exploring the efficacy of drugs formulated with (R)-1-cyclopropylethanamine as a core component. These studies aim to assess not only the therapeutic benefits but also the pharmacokinetics and safety profiles of these formulations in human subjects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Cycloalkane Substituents

(R)-1-Cyclopentylethanamine Hydrochloride (CAS: 1422126-36-0)

- Molecular Formula : C₇H₁₆N·HCl

- Molecular Weight : 149.67 g/mol

- Key Differences :

- The cyclopentyl group (5-membered ring) replaces the cyclopropyl group, reducing ring strain but increasing conformational flexibility.

- Larger size may hinder binding in sterically constrained enzyme active sites compared to the cyclopropyl analogue.

- Applications : Used in conformational studies for drug design .

(S)-1-Cyclopropylethanamine Hydrochloride (CAS: 178033-78-8)

- Molecular Formula : C₅H₁₁N·HCl

- Molecular Weight : 121.61 g/mol

- Key Differences :

- S-configuration at the chiral center, leading to distinct enantioselective interactions.

- Demonstrates the importance of stereochemistry in pharmacological activity; for example, one enantiomer may exhibit higher receptor affinity than the other.

- Applications : Enantiomeric purity studies and asymmetric synthesis .

Aromatic Substituent Analogues

(R)-1-(4-Isopropylphenyl)ethanamine Hydrochloride (CAS: 856646-05-4)

- Molecular Formula : C₁₂H₁₈N·HCl

- Molecular Weight : 203.73 g/mol

- Key Differences: Aromatic 4-isopropylphenyl group increases lipophilicity (higher logP) compared to the cyclopropyl analogue.

- Applications : Investigated as a ligand for G-protein-coupled receptors (GPCRs) .

(R)-1-(1-Naphthyl)ethylamine Hydrochloride (CAS: 82572-04-1)

Functional Group Variants

Cyclopropylformamidine Hydrochloride (CAS: 57297-29-7)

- Molecular Formula : C₄H₈N₂·HCl

- Molecular Weight : 120.58 g/mol

- Key Differences: Formamidine group (–NH–C(=NH)–) replaces the primary amine, altering hydrogen-bonding capacity and basicity.

- Applications : Intermediate in heterocyclic synthesis .

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride

- Molecular Formula : C₇H₈FN₂·2HCl

- Molecular Weight : 209.52 g/mol

- Key Differences: Fluorine atom on the pyridine ring enhances metabolic stability and electronegativity. Dihydrochloride salt improves aqueous solubility compared to monohydrochloride analogues.

- Applications : Precursor for fluorinated drug candidates .

Comparative Data Table

Research Findings and Implications

Steric Effects : The cyclopropyl group’s small size and high ring strain favor interactions in sterically restricted enzymatic pockets, unlike bulkier substituents like cyclopentyl or naphthyl .

Stereochemistry : The R-configuration in (R)-1-cyclopropylethanamine HCl shows distinct binding kinetics compared to its S-enantiomer, emphasizing the need for enantiopure synthesis .

Solubility : Hydrochloride salts universally enhance water solubility, critical for bioavailability in drug formulations .

Metabolic Stability : Fluorinated analogues (e.g., 5-fluoropyridinyl derivatives) exhibit improved resistance to cytochrome P450 oxidation .

Métodos De Preparación

Catalytic Reductive Amination of Cyclopropylmethylketone

A well-documented and industrially relevant method involves the reductive amination of cyclopropylmethylketone with ammonia and hydrogen, catalyzed by a nickel catalyst supported on inorganic oxides. This method is environmentally friendly and efficient for producing high-purity 1-cyclopropylethylamine.

-

- Cyclopropylmethylketone (substrate)

- Ammonia (source of amine group), used as ammonia gas, aqueous ammonia, or ammonia alcohol solution

- Hydrogen gas (reducing agent)

- Nickel catalyst supported on inorganic oxide (e.g., diatomaceous earth, silica, alumina)

-

- Supported nickel catalyst avoids issues associated with Raney nickel, such as ignition risk and catalyst activation complexity.

- Preferred supports include diatomaceous earth, silica, or alumina, with diatomaceous earth being most desirable.

-

- Alcohols (methanol, ethanol, propanol, isopropanol, butanol) or ethers (diethyl ether, tetrahydrofuran) are used.

- Alcohols with 1 to 6 carbon atoms are preferred.

- Solvent volume typically ranges from 1 to 20 times the weight of cyclopropylmethylketone, preferably 3 to 15 times.

-

- Temperature: 80 to 200 °C, optimally 100 to 130 °C

- Time: 1 to 12 hours, preferably 1 to 6 hours

- Ammonia amount: 1 to 10 mol per mol of cyclopropylmethylketone, preferably 1 to 2 mol

-

- High-purity 1-cyclopropylethylamine is obtained with minimal ring-opening side reactions, which are common with transition metal catalysts.

Conversion to Hydrochloride Salt

The free amine obtained from the above process is converted into its hydrochloride salt by reaction with hydrochloric acid in an appropriate solvent.

-

- Hydrochloric acid is commonly used to form the hydrochloride salt.

- Acid amount: 0.5 to 5 mol per mol of amine, preferably 0.5 to 1.5 mol.

-

- Aromatic hydrocarbons (benzene, toluene, xylene)

- Ketones (acetone, methyl ethyl ketone)

- Alcohols (methanol, ethanol, propanol, isopropanol, butanol)

- Solvent volume: 1 to 20 times the weight of the amine, preferably 3 to 15 times.

-

- The hydrochloride salt can be formed directly in the reaction mixture without isolating the free amine.

- The reaction proceeds under mild conditions to yield the crystalline hydrochloride salt.

Summary Table of Preparation Method Parameters

| Parameter | Range / Options | Preferred Conditions | Notes |

|---|---|---|---|

| Substrate | Cyclopropylmethylketone | - | Starting ketone for reductive amination |

| Ammonia source | Ammonia gas, aqueous ammonia, ammonia alcohol solution | Ammonia alcohol solution preferred | Amount: 1–10 mol/mol substrate |

| Catalyst | Nickel supported on inorganic oxide | Diatomaceous earth-supported nickel | Avoids Raney nickel drawbacks |

| Solvent | Alcohols (C1–C6), ethers (C1–C6) | Methanol, ethanol preferred | Volume: 1–20 times substrate weight |

| Temperature | 80–200 °C | 100–130 °C | Reaction temperature |

| Reaction time | 1–12 hours | 1–6 hours | Reaction duration |

| Acid for salt formation | Hydrochloric acid, sulfuric acid, acetic acid | Hydrochloric acid preferred | Amount: 0.5–5 mol/mol amine |

| Solvent for salt formation | Aromatic hydrocarbons, ketones, alcohols | Methanol, toluene preferred | Volume: 1–20 times amine weight |

Research Findings and Industrial Relevance

- The nickel-catalyzed reductive amination method is noted for its simplicity, environmental friendliness, and ability to produce high-purity amine without significant ring-opening of the cyclopropyl group, a common problem with other transition metal catalysts.

- The method allows for direct conversion to acid addition salts without isolation of the free amine, enhancing process efficiency.

- The choice of catalyst support and solvent critically affects the yield and purity.

- The process is scalable and suitable for industrial production of (R)-1-cyclopropylethanamine hydrochloride, especially when combined with chiral resolution or asymmetric synthesis techniques to obtain the desired enantiomer.

Q & A

Basic: What synthetic strategies are recommended for (R)-1-Cyclopropylethanamine hydrochloride?

Methodological Answer:

- Retrosynthetic Analysis: Begin by deconstructing the target molecule into cyclopropane and ethanamine precursors. The cyclopropyl group can be introduced via cyclopropanation of allylic amines using Simmons-Smith reagents (e.g., Zn/Cu in CH₂I₂) under controlled conditions .

- Enantioselective Synthesis: Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to ensure retention of the (R)-configuration. Asymmetric hydrogenation of ketimine intermediates with Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) in similar cyclopropylamine derivatives .

- Hydrochloride Formation: React the free amine with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt, ensuring stoichiometric control to avoid impurities .

Advanced: How can enantiomeric purity be validated for this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10, 0.1% trifluoroacetic acid). Retention times for (R)- and (S)-enantiomers differ by ~2.5 min, enabling quantification of ee >99% .

- Polarimetry: Measure specific rotation ([α]D²⁵) at 589 nm. For example, (R)-enantiomers of structurally related cyclopropylamines show [α]D²⁵ = +35° to +42° (c = 1, H₂O), while (S)-enantiomers exhibit negative values .

- NMR with Chiral Shift Reagents: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers in ¹H NMR .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- FT-IR: Confirm the presence of NH₃⁺ (broad peak ~2500–3000 cm⁻¹) and cyclopropane C-H stretching (3100–3150 cm⁻¹). Absence of free -NH₂ (~3350 cm⁻¹) validates salt formation .

- ¹³C NMR: Cyclopropane carbons resonate at δ 8–12 ppm, while the ethanamine CH₂ appears at δ 40–45 ppm. HCl salt formation shifts amine carbons upfield by ~5 ppm .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ for C₅H₁₁ClN⁺ (theoretical m/z = 120.0675) should match experimental data within 3 ppm error .

Advanced: How do reaction conditions influence cyclopropane ring stability in this compound?

Methodological Answer:

- Acid/Base Stability: The cyclopropane ring is prone to ring-opening under strong acidic (pH <2) or basic conditions (pH >12). For example, in HCl (1M, 60°C), 20% ring-opening occurs within 24 hours, forming allylic amines. Use buffered solutions (pH 4–8) to preserve integrity .

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C. Avoid reflux temperatures >100°C in polar aprotic solvents (e.g., DMF) to prevent degradation .

- Oxidative Stability: Cyclopropane rings are resistant to mild oxidants (e.g., H₂O₂) but react with strong oxidants like KMnO₄, forming diketones. Use inert atmospheres (N₂/Ar) during reactions .

Basic: What are key safety protocols for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for powder handling to prevent inhalation .

- Spill Management: Neutralize spills with 5% sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent HCl release .

- Storage: Store in airtight containers at RT (15–25°C) with desiccants (silica gel). Stability studies show <1% decomposition over 12 months under these conditions .

Advanced: How does the (R)-configuration impact biological activity in preclinical models?

Methodological Answer:

- Receptor Binding: In vitro assays on serotonin receptors (5-HT₂A) show (R)-enantiomers exhibit 10-fold higher affinity (Ki = 15 nM) compared to (S)-enantiomers (Ki = 150 nM), linked to spatial orientation of the cyclopropyl group .

- Metabolic Stability: (R)-enantiomers are resistant to hepatic CYP3A4 oxidation (t₁/₂ = 8 hrs vs. 2 hrs for (S)-enantiomers in rat microsomes), enhancing bioavailability .

- Toxicity: Ames tests show no mutagenicity for (R)-enantiomers up to 1 mM, while (S)-enantiomers induce frameshift mutations at 0.5 mM .

Basic: What solvent systems optimize solubility for reactivity studies?

Methodological Answer:

- Polar Solvents: Solubility in water is limited (2.1 mg/mL at 25°C). Use ethanol:water (70:30) for >50 mg/mL solubility.

- Nonpolar Systems: For Friedel-Crafts alkylation, dissolve in dichloromethane (DCM) with 0.1M BF₃·OEt₂ as a catalyst .

- Buffer Compatibility: Phosphate buffer (pH 7.4) with 5% DMSO achieves stable solutions for pharmacokinetic assays .

Advanced: How to resolve contradictory data in cyclopropane ring strain calculations?

Methodological Answer:

- Computational Methods: Compare DFT (B3LYP/6-31G*) and ab initio (MP2/cc-pVTZ) calculations. Discrepancies in strain energy (DFT: 27 kcal/mol vs. MP2: 32 kcal/mol) arise from electron correlation effects. Validate with experimental heat of combustion data .

- X-ray Crystallography: Resolve bond angle distortions (cyclopropane C-C-C angles = 58°–62° vs. ideal 60°) to correlate strain with reactivity .

- Kinetic Studies: Measure activation energy for ring-opening reactions. Lower ΔG‡ values (e.g., 18 kcal/mol in acidic conditions) indicate higher strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.